(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with a 3,4-dimethoxyphenyl group and a 4-ethylbenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(3,4-dimethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-ethylbenzylidene thiosemicarbazide to form an intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired thiazolo[3,2-b][1,2,4]triazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(3,4-dimethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simple ester with a similar functional group, used in various organic syntheses.
Acetylacetone: Another compound with a similar keto-enol tautomerism, used as a building block in organic chemistry.
Uniqueness
(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its fused thiazole-triazole ring system and specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19N3O3S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethoxyphenyl)-5-[(4-ethylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H19N3O3S/c1-4-13-5-7-14(8-6-13)11-18-20(25)24-21(28-18)22-19(23-24)15-9-10-16(26-2)17(12-15)27-3/h5-12H,4H2,1-3H3/b18-11- |
InChI Key |
XSTJEDXAVVRYFP-WQRHYEAKSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2 |
Origin of Product |
United States |
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